Potassium benzohydroxamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzohydroxamic acid is an organic compound derived from benzoic acid and hydroxylamine. It’s often used in metal extraction processes due to its metal-chelating properties . Potassium is a chemical element with the symbol K (from Neo-Latin kalium) and atomic number 19. It is a silvery-white metal that is soft enough to be cut with a knife with little force .

Synthesis Analysis

The synthesis of benzohydroxamic acid typically involves the reaction of benzoic acid with hydroxylamine . Potassium compounds can be synthesized through various methods, depending on the specific compound desired .Molecular Structure Analysis

The molecular structure of benzohydroxamic acid consists of a benzene ring attached to a hydroxamic acid group . Potassium is an alkali metal and typically exists in ionic compounds .Chemical Reactions Analysis

Benzohydroxamic acid can undergo various chemical reactions, particularly those involving its hydroxamic acid group . Potassium is highly reactive, especially with water, and forms a variety of compounds .Physical And Chemical Properties Analysis

Benzohydroxamic acid is a white to off-white crystalline powder . Potassium is a soft, silvery-white metal, which becomes tarnished when exposed to air .Mechanism of Action

Target of Action

Potassium benzohydroxamate (PBH) primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is an almost exclusively cytoplasmic enzyme that plays an essential role in many biological processes and exerts its deacetylation-dependent/independent effects on a variety of target molecules . PBH also forms complexes with divalent metal ions such as Mg2+, Mn2+, Co2+, and Ni2+ .

Mode of Action

PBH interacts with its targets in a unique way. It forms complexes with Mg2+, Mn2+, Co2+, and Ni2+ ions in a step-wise binding model with a stoichiometry of 2:1 (PBH:M2+) . This interaction is crucial for the functioning of various enzymes. Furthermore, PBH inhibits HDAC6, modulating innate and adaptive immunity .

Biochemical Pathways

The biochemical pathways affected by PBH are primarily related to the functioning of HDAC6 and the enzymes that require the divalent metal ions with which PBH forms complexes . HDAC6 plays a pivotal role in innate and adaptive immunity, and its inhibition can protect against oxidative stress-induced damage, promote the generation of tolerance-related immune cells, and attenuate fibrosis by inhibiting multiple activations of cell profibrotic signaling pathways .

Pharmacokinetics

In silico studies have predicted that benzohydroxamate-based compounds, like pbh, have strong pharmaceutical properties

Result of Action

The molecular and cellular effects of PBH’s action are primarily related to its inhibition of HDAC6. This inhibition can protect against oxidative stress-induced damage, promote the generation of tolerance-related immune cells, and attenuate fibrosis . The complex formation with divalent metal ions can also influence the functioning of various enzymes .

Action Environment

The action, efficacy, and stability of PBH can be influenced by various environmental factors. For instance, the presence and concentration of the divalent metal ions with which PBH forms complexes can affect its action

Advantages and Limitations for Lab Experiments

Potassium benzohydroxamate has several advantages for laboratory experiments. It is a relatively inexpensive and easy to obtain compound, and it is relatively stable and non-toxic. In addition, this compound is a versatile compound that can be used in a variety of experiments. However, this compound also has some limitations. It is not very soluble in organic solvents, and it can be difficult to purify. In addition, this compound can be toxic to some organisms, and it can have unwanted side effects.

Future Directions

Potassium benzohydroxamate has a wide range of potential applications in the field of scientific research. It can be used to study the structure and function of proteins, as well as the mechanism of action of drugs. In addition, it can be used to study the effects of environmental pollutants on living organisms. In the future, this compound could be used to study the effects of various compounds on the human body, as well as the effects of drugs on the body. Furthermore, this compound could be used to study the biochemical and physiological effects of various compounds, as well as the effects of various environmental pollutants. Finally, this compound could be used to develop new drugs and treatments for various diseases.

Scientific Research Applications

Potassium benzohydroxamate is used in a variety of scientific research applications, including medical research, biochemistry, and molecular biology. It can be used to study the structure and function of proteins, as well as the mechanism of action of drugs. This compound can also be used to study the effects of environmental pollutants on living organisms. In addition, this compound is used in laboratory experiments to study the properties of various compounds, such as solubility, pH, and stability.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Potassium benzohydroxamate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is histone deacetylase 6 (HDAC6). HDAC6 is responsible for deacetylating substrates such as α-tubulin, cortactin, and heat shock protein 90 alpha (HSP90α) . The interaction between this compound and HDAC6 involves the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the accumulation of acetylated substrates, which can have various downstream effects on cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of HDAC6, where it forms interactions with key amino acid residues such as aspartate 742 and histidine 610 . This binding inhibits the deacetylase activity of HDAC6, leading to the accumulation of acetylated substrates. The inhibition of HDAC6 can also affect other signaling pathways and cellular processes, such as the heat shock response, by modulating the acetylation status of HSP90α.

Properties

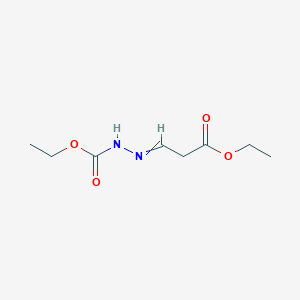

| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium benzohydroxamate involves the reaction of benzohydroxamic acid with potassium hydroxide.", "Starting Materials": ["Benzohydroxamic acid", "Potassium hydroxide"], "Reaction": ["Step 1: Dissolve benzohydroxamic acid in water.", "Step 2: Slowly add potassium hydroxide to the solution while stirring.", "Step 3: Heat the mixture to 60-70°C and stir for 1-2 hours.", "Step 4: Allow the mixture to cool and filter the precipitate.", "Step 5: Wash the precipitate with water and dry it to obtain Potassium benzohydroxamate."] } | |

| 32685-16-8 | |

Molecular Formula |

C7H7KNO2 |

Molecular Weight |

176.23 g/mol |

IUPAC Name |

potassium;N-oxidobenzamide |

InChI |

InChI=1S/C7H7NO2.K/c9-7(8-10)6-4-2-1-3-5-6;/h1-5,10H,(H,8,9); |

InChI Key |

PUSCQQKPEYGPTB-UHFFFAOYSA-N |

SMILES |

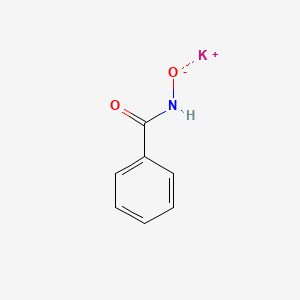

C1=CC=C(C=C1)C(=O)N[O-].[K+] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NO.[K] |

| 32685-16-8 | |

Related CAS |

495-18-1 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical coordination mode of benzohydroxamate with metal centers, and what kind of geometry does it lead to?

A1: Benzohydroxamate typically acts as a bidentate ligand, coordinating to metal centers through its two oxygen atoms (the carbonyl oxygen and the oxygen of the hydroxyl group) []. This bidentate coordination mode often results in the formation of five-coordinate metal complexes with a distorted square pyramidal or trigonal bipyramidal geometry [].

Q2: Can you provide an example of how potassium benzohydroxamate is used in the synthesis of heterocyclic compounds?

A2: this compound reacts with dibromoalkanes, acting as a nucleophile, to yield cyclic hydroxamates. For example, the reaction with 1,4-dibromobutane yields 2-(p-nitrobenzoyl)tetrahydro-2H-1,2-oxazine []. The reaction with 1,3-dibromobutane produces a mixture of regioisomers, 3-methyl-2-benzoyloxazolidine and 5-methyl-2-benzoyloxazolidine [].

Q3: How does the structure of cyclic hydroxamates, like those synthesized from this compound, influence their conformation?

A3: The conformation of cyclic hydroxamates derived from this compound is influenced by the ring size and substituent positions. For instance, 2-(p-nitrobenzoyl)tetrahydro-2H-1,2-oxazine, a six-membered cyclic hydroxamate, adopts a conformation where the oxazine and carbonyl oxygen atoms are trans to each other in its crystal structure []. In contrast, the five-membered cyclic hydroxamates, 3-methyl-2-benzoyloxazolidine and 5-methyl-2-benzoyloxazolidine, primarily exist in the s-trans conformation as determined by 1H and 13C NMR spectroscopy [].

Q4: How does this compound interact with aryltellurium(IV) chlorides?

A4: this compound reacts with aryltellurium(IV) trichlorides (RTeCl3) and diaryltellurium(IV) dichlorides (R2TeCl2) to form complexes of the type RTeCl2.BHA and R2TeCl.BHA, respectively (where R represents various aryl groups and BHA stands for benzohydroxamate) []. This reaction suggests that the benzohydroxamate anion acts as a ligand, replacing one chloride ion in the aryltellurium(IV) chloride complex.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(E)-2-furylmethylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1307995.png)

![3-phenylacrylaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1308006.png)

![1-(4-Benzylpiperazin-1-yl)-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B1308015.png)

![3-[5-(3-Oxo-3-phenyl-1-propenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B1308020.png)

![(E)-1-[4-(2,4-dimethylphenyl)piperazino]-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308028.png)